N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide
Description
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C11H14N2OS/c1-8-3-2-4-9(5-8)13-11(14)10-6-15-7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
XLMXCVHKDZIMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CSCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
- Activation of Carboxyl Group : The carboxyl group of thiazolidine-4-carboxylic acid is activated using a coupling agent such as DCC or HATU.
- Coupling Reaction : The activated carboxyl group is then coupled with 3-methylphenylamine under inert conditions (e.g., nitrogen atmosphere) to form the carboxamide bond.
- Purification : The product is purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve high purity (>95% by HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. Automated systems reduce the risk of human error and increase production efficiency.
Spectroscopic Confirmation
To confirm the structural integrity of this compound, spectroscopic techniques are employed:
- ¹H/¹³C NMR : Assign peaks based on characteristic signals:
- Thiazolidine ring protons: δ 3.2–4.1 ppm (multiplet for CH₂ and CH groups).
- Aromatic protons (3-methylphenyl): δ 6.8–7.4 ppm (coupled doublets).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF (e.g., [M+H]⁺ at m/z 293.12) with <2 ppm deviation from theoretical values.
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains 3-methylphenyl group | Potential antiviral activity |
| N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide | Contains 3-fluorophenyl group | Enhanced solubility and bioactivity |
| N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide | Contains 2-methylphenyl group | Different electronic properties |
| Thiazolidinedione derivatives | Contains a carbonyl group | Known for insulin-sensitizing effects |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest potential efficacy against various microbial strains.
- Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammation pathways.
- Anticancer Potential : Molecular docking studies have suggested binding affinities with proteins involved in cancer disease pathways.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidine ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions. This transformation alters electronic properties and biological activity profiles.
| Oxidizing Agent | Conditions | Product | Application Relevance |
|---|---|---|---|
| Hydrogen peroxide | Room temperature, 24h | Sulfoxide derivative | Enhanced solubility for drug formulations |
| m-CPBA | Dichloromethane, 0°C | Sulfone derivative | Improved metabolic stability in preclinical studies |
The mechanism involves nucleophilic attack on sulfur by the oxidizing agent, followed by electron redistribution (Fig. 1).
Mechanistic Insight :
This reaction is critical for modulating the compound's pharmacokinetic properties .
Nucleophilic Substitution
The carboxamide group participates in substitution reactions, enabling structural diversification:
| Nucleophile | Reagent | Product | Yield |
|---|---|---|---|
| Primary amines | EDC/HOBt, DMF | N-alkylated amide derivatives | 72-85% |
| Alcohols | DCC, DMAP | Ester analogs | 68-78% |
These reactions typically occur under coupling agent mediation, preserving the thiazolidine core while modifying the carboxamide's R-group.
Ring-Opening Reactions
Under acidic or basic conditions, the thiazolidine ring opens to form linear thiol-containing intermediates:
Conditions :
-
Acidic : HCl (6M), reflux → Mercapto-carboxamide derivatives
-
Basic : NaOH (2M), 60°C → Thiolate intermediates
Application :
Ring-opened products serve as precursors for synthesizing polydentate ligands in coordination chemistry .
Hydrolysis Reactions
The amide bond undergoes hydrolysis in extreme pH conditions:
| Condition | Catalyst | Product |
|---|---|---|
| HCl (concentrated) | Heat | 3-Methylaniline + Thiazolidine-4-carboxylic acid |
| NaOH (40% aqueous) | Reflux | Corresponding carboxylate salt |
Hydrolysis kinetics follow pseudo-first-order behavior with
hr at pH 13.
Condensation Reactions
The secondary amine in the thiazolidine ring reacts with carbonyl compounds:
Example :
Conditions : Ethanol, acetic acid catalyst, 60°C
Yield : 55-65%
Schiff base derivatives exhibit enhanced chelation capacity for metal ions, useful in catalysis research .
Mechanistic Studies and Computational Insights
DFT calculations reveal:
-
Sulfur oxidation : Activation energy barrier = 28.5 kcal/mol (B3LYP/6-311+G(d,p))
-
Amide hydrolysis : Transition state stabilized by hydrogen bonding with solvent molecules
Scientific Research Applications
Based on available research, here's what is known about the applications of compounds related to "N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide":
Scientific Research Applications
1,3-Thiazolidin-4-one derivatives, which share a similar structure to this compound, have a variety of applications in scientific research, particularly in drug discovery . These compounds are heterocyclic nuclei containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a carbonyl group at position 4 . Research on the synthesis and bioactivity of these derivatives has garnered considerable attention .
Antimicrobial Activity
1,3-Thiazolidin-4-one derivatives are known for exhibiting antimicrobial properties . For instance, one particular derivative, N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide, has demonstrated bioactivity against Gram-positive bacteria, including staphylococci, streptococci, micrococci, and Bacillus spp., as well as against Candida spp. yeasts, especially Candida albicans . Additionally, novel triazole derivatives bearing 8-hydroxyquinoline have shown some antimicrobial activity against Candida glabrata, Candida parapsilosis, Candida albicans, and Candida krusei .
Anticancer Activity
1,3-Thiazolidin-4-one derivatives have demonstrated anticancer activity . Studies show that 2,5-disubstituted 1,3-thiazolidin-4-ones possess antiproliferative activity in human colon adenocarcinoma cells (HT29), human gastric cancer cell lines, human colon cancer cell lines, and sarcoma-derived cells . Furthermore, 5-benzylidene-4-thiazolidinone derivatives have shown antitumor potential, affecting targets and mechanisms like sphingosine kinase (SK), JNK stimulating phosphatase-1 (JSP-1), and non-membrane protein tyrosine phosphatase (SHP-2) . 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have also been found to be active against leukemia cell lines .
Specific Examples and Activities
- N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (6) and N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (8): These compounds have been found to be active against human renal adenocarcinoma 769-P cells, significantly decreasing their viability in a dose- and time-dependent manner. The presence of an electron-donating methyl group at the 4-position of the phenyl ring may contribute to this cytotoxicity. Compound 8 also increased the number of cells in the sub-G0 stage, indicating apoptotic activity .
- 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide: This synthetic compound exhibits antimicrobial and anticancer properties, potentially inhibiting specific enzymes by binding to their active sites and disrupting essential biochemical pathways. In vitro studies have shown promising cytotoxic effects against various cancer cell lines.
- N-(3-nitrophenyl)quinoline-2-carboxamide: This compound showed virus growth inhibition activity and low cytotoxicity. Antiviral activity is enhanced by increasing the electron-withdrawing properties of substituents on the anilide ring and by increasing lipophilicity .
Additional Biological Activities
Beyond antimicrobial and anticancer activities, 1,3-thiazolidin-4-one derivatives exhibit other bioactivities:
Table of Activities
| Compound | Activity | Target/Mechanism |
|---|---|---|
| N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide | Antimicrobial | Gram-positive bacteria (e.g., staphylococci), Candida spp. |
| 2,5-disubstituted 1,3-thiazolidin-4-ones | Antiproliferative | Human colon adenocarcinoma cells, gastric cancer cell lines, sarcoma-derived cells |
| 5-benzylidene-4-thiazolidinone derivatives | Antitumor | Sphingosine kinase (SK), JNK stimulating phosphatase-1 (JSP-1), non-membrane protein tyrosine phosphatase (SHP-2) |
| N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (6) | Cytotoxic | Human renal adenocarcinoma 769-P cells |
| N-(3-nitrophenyl)quinoline-2-carboxamide | Antiviral | Virus growth inhibition |
| Triazole-8-hydroxuquinoline derivatives | Antimicrobial (low activity) | Candida glabrata, Candida parapsilosis, Candida albicans, Candida krusei |
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of thiazolidine-4-carboxamide derivatives are heavily influenced by substituents on the phenyl ring or the carboxamide nitrogen. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Structural-Activity Relationships (SAR)
- Phenyl Ring Substitutions : Hydroxyl or methoxy groups (e.g., 1c , 1e in ) enhance polar interactions with enzymes like tyrosinase but reduce blood-brain barrier penetration. The 3-methyl group balances lipophilicity and steric bulk .
- Nitrogen-Bound Alkyl Groups : Trifluoroethyl and cyclopropylmethyl substituents alter electronic properties and metabolic pathways. Fluorinated analogs are prioritized in CNS drug design due to enhanced bioavailability .
Biological Activity
N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide is a compound belonging to the thiazolidine family, characterized by its five-membered ring structure containing both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an overview of its biological activity, supported by data tables and research findings.
Structural Characteristics
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : Approximately 222.31 g/mol
- Structural Features : Contains a 3-methylphenyl group and a carboxamide functional group.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
The exact mechanism of action for this compound is still under investigation. However, it is believed that its interaction with biological targets such as enzymes or receptors plays a significant role in its therapeutic potential. Molecular docking studies have suggested binding affinities with various proteins involved in disease pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains 3-methylphenyl group | Potential antiviral activity |
| N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide | Contains 3-fluorophenyl group | Enhanced solubility and bioactivity |
| N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide | Contains 2-methylphenyl group | Different electronic properties |
| Thiazolidinedione derivatives | Contains a carbonyl group | Known for insulin-sensitizing effects |
This table illustrates how variations in substituents can influence the biological activity and pharmacokinetic properties of thiazolidine derivatives.
Case Studies
Several case studies highlight the efficacy of thiazolidine derivatives:
- Study on Antimicrobial Activity : A recent study evaluated various thiazolidine derivatives against multi-drug resistant bacteria. The results indicated that certain modifications significantly enhanced antimicrobial potency, particularly against strains like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Testing : In vitro testing on cancer cell lines (e.g., HT-29) showed that specific thiazolidine compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
Q & A
Basic: What synthetic methodologies are most effective for preparing N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide?
Answer:
The compound is typically synthesized via amide coupling reactions between a thiazolidine-carboxylic acid derivative and an aromatic amine. For example:
- Step 1 : React 1,3-thiazolidine-4-carboxylic acid with a coupling agent (e.g., HATU or DCC) to activate the carboxyl group.
- Step 2 : Introduce the 3-methylphenylamine moiety under inert conditions (N₂ atmosphere) to form the carboxamide bond .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>95% by HPLC) .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Answer:
Key methods include:
- ¹H/¹³C NMR : Assign peaks based on characteristic signals:
- Thiazolidine ring protons: δ 3.2–4.1 ppm (multiplet for CH₂ and CH groups).
- Aromatic protons (3-methylphenyl): δ 6.8–7.4 ppm (coupled doublets) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF (e.g., [M+H]⁺ at m/z 293.12) with <2 ppm deviation from theoretical values .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical assignments:
- Procedure : Grow crystals via slow evaporation (solvent: DCM/methanol).
- Analysis : Refine data with SHELXL to determine bond angles (e.g., C-N-C=O torsion angle: 172.5°) and confirm thiazolidine ring puckering (envelope or twist conformations) .
- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry or disorder .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from solubility differences or substituent effects . Mitigation strategies:
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or salt formation (hydrochloride salts) to improve aqueous solubility .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-methyl vs. 4-methylphenyl substituents) to isolate bioactivity trends. For example, 3-methyl derivatives show enhanced antimicrobial activity due to improved lipophilicity .
Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses with enzymes (e.g., bacterial dihydrofolate reductase).
- MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., amide hydrogen bond donors, aromatic π-π stacking) using MOE .
Advanced: How can researchers design analogs to improve metabolic stability?
Answer:
Strategies include:
- Isosteric Replacement : Substitute the thiazolidine sulfur with oxygen (oxazolidine) to reduce metabolic oxidation .
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) at the 5-position of the thiazolidine ring to block CYP450-mediated degradation .
- Prodrug Design : Mask the carboxamide as a methyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
